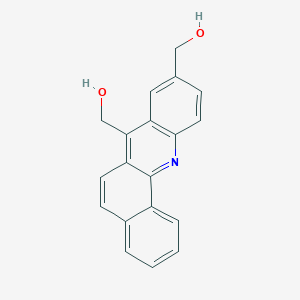![molecular formula C19H17NO2 B061656 [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone CAS No. 187964-71-2](/img/structure/B61656.png)
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, also known as DPF, is a synthetic organic compound that has been widely used in scientific research. DPF belongs to the family of furan derivatives and has a molecular formula of C20H19NO2. The compound has a yellowish color and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. The complex formation results in a change in the fluorescence properties of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, which can be used to detect the presence of the metal ion.
Effets Biochimiques Et Physiologiques
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for use in scientific research. However, the compound has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is its high sensitivity and selectivity for metal ions, which makes it a valuable tool for the detection of these ions in biological and environmental samples. However, the compound has some limitations, including its relatively low solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research on [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a photosensitizer in photodynamic therapy, and the investigation of its potential as a molecular switch in organic electronics. In addition, further research is needed to fully understand the biochemical and physiological effects of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone and its potential applications in biomedical research.
Méthodes De Synthèse
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone can be synthesized through a multistep process that involves the reaction of 2-acetylphenol with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with dimethylformamide dimethyl acetal to form the final product, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone. The synthesis of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been well-documented in the scientific literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been studied for its potential as a molecular switch in organic electronics and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
187964-71-2 |
|---|---|
Nom du produit |
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
[2-(dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H17NO2/c1-20(2)19-16(18(21)15-11-7-4-8-12-15)13-17(22-19)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Clé InChI |
WNNCRMAFOLQLBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Synonymes |
Methanone, [2-(dimethylamino)-5-phenyl-3-furanyl]phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




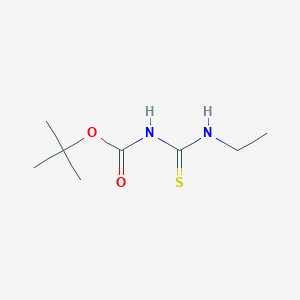
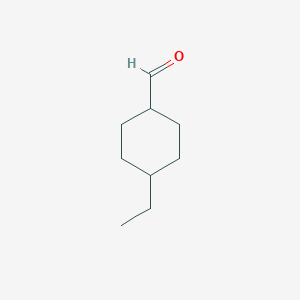
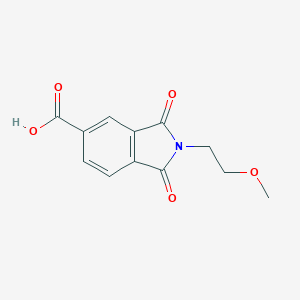
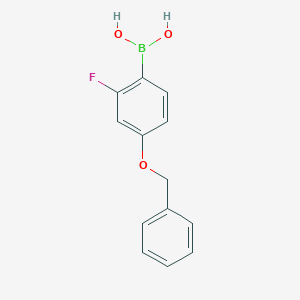
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
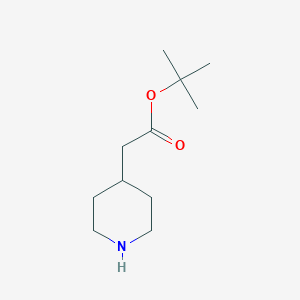
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
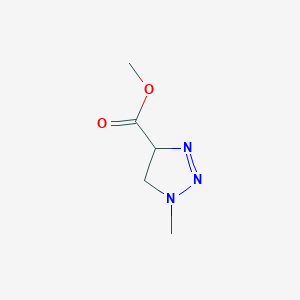
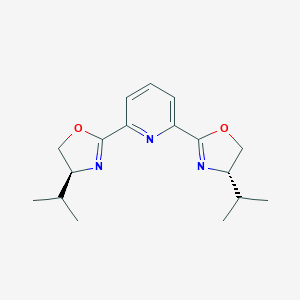

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
